2-Fluoro-6-methoxybenzothiazole

Overview

Description

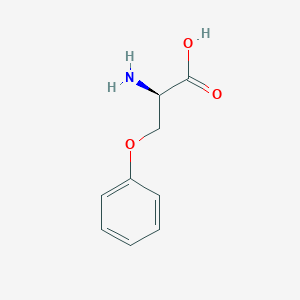

“2-Fluoro-6-methoxybenzothiazole” is a chemical compound . It’s a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives structurally related to riluzole . The synthesis involved a three-step process starting with 2-Fluoro-6-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The molecular formula is C8H7FO3 .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study investigated the base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For example, the molecular weight of the compound is 170.14 g/mol .

Scientific Research Applications

Cancer Imaging and Antitumor Activity

Fluorinated 2-arylbenzothiazoles, including 2-Fluoro-6-methoxybenzothiazole derivatives, are being explored as potential antitumor drugs. They have shown potent and selective inhibitory activity against various cancer cell lines, such as breast, lung, and colon cancers. Notably, carbon-11 labeled fluorinated 2-arylbenzothiazoles may serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers (Wang et al., 2006). Additionally, aminothiazole-paeonol derivatives, involving this compound, have been synthesized and evaluated for their anticancer effects, showing high potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Application in Dye Production

The compound has been used in the production of basic dyes. Research into the diazotization of 2-amino-6-methoxybenzothiazole at elevated temperatures indicated that this method could lead to technological improvements and simplifications in dye production processes (Penchev et al., 1991).

Synthesis of Firefly Luciferin Precursors

This compound plays a crucial role as a precursor in the synthesis of Firefly luciferin, a chemiluminescent compound found in the beetle Photinus pyralis. Firefly luciferin is significant in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).

Antibacterial Applications

This compound derivatives have been investigated for their antibacterial properties. For example, Schiff bases derived from benzothiazoles, including 2-amino-4-methoxybenzothiazole, have shown promising antibacterial activities against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Molecular and Structural Studies

Extensive vibrational investigations of 2-amino-4-methoxybenzothiazole, a related compound, have been conducted. These studies include analyzing the electronic structure, determining the kinetic and thermodynamic stability, and understanding the electronic and steric influence of methoxy amino groups (Arjunan et al., 2013).

Safety and Hazards

Future Directions

Future research on 2-Fluoro-6-methoxybenzothiazole could focus on its potential applications in various fields. For example, one study suggested that this compound and its derivatives could be used as antimicrobial agents . Another study suggested that these compounds could be used in the development of novel antibacterial molecules .

Mechanism of Action

Target of Action

They have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Some compounds have been found to have a membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Action Environment

The success of suzuki–miyaura coupling, a reaction often used in the synthesis of benzothiazole derivatives, is known to be influenced by the reaction conditions, including the choice of organoboron reagent .

properties

IUPAC Name |

2-fluoro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYANPPDYUKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)

![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)